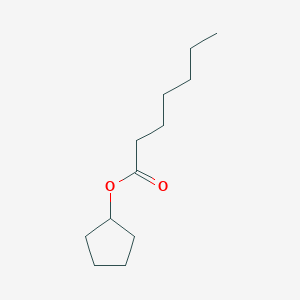
Cyclopentyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl heptanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclopentanol and heptanoic acid. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is a colorless liquid with a fruity odor, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl heptanoate can be synthesized through the esterification reaction between cyclopentanol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Cyclopentanol+Heptanoic acidAcid catalystCyclopentyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentanol and heptanoic acid in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield cyclopentanol and heptanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Major Products Formed
Hydrolysis: Cyclopentanol and heptanoic acid.
Reduction: Cyclopentanol and heptanol.
Transesterification: A different ester and alcohol, depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Cyclopentyl heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry due to its pleasant fruity odor.
Mécanisme D'action
The mechanism of action of cyclopentyl heptanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of cyclopentanol and heptanoic acid. These products can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclopentyl heptanoate can be compared with other esters such as:
Cyclopentyl acetate: Similar in structure but with an acetate group instead of a heptanoate group.
Cyclopentyl propionate: Contains a propionate group, making it shorter in chain length compared to this compound.
Cyclopentyl butyrate: Another ester with a butyrate group, also shorter in chain length.
Uniqueness
This compound is unique due to its specific chain length and the resulting physical and chemical properties
Propriétés
Numéro CAS |
5454-23-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
cyclopentyl heptanoate |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3 |
Clé InChI |
XQIVRADFTDIBRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
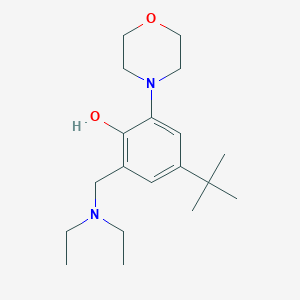
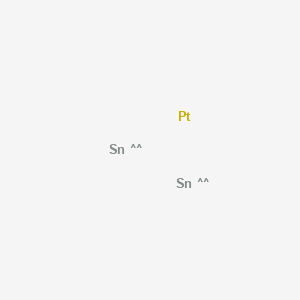
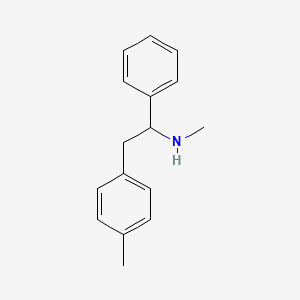
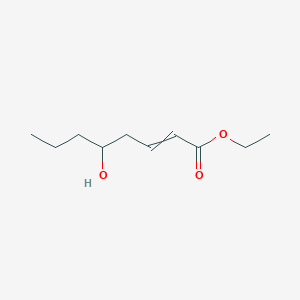
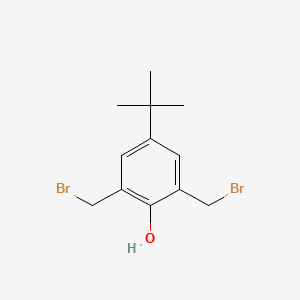
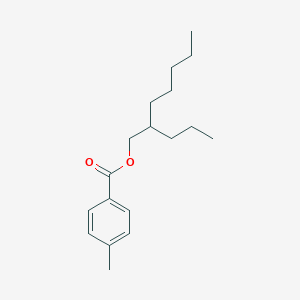
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
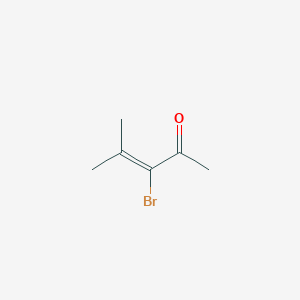
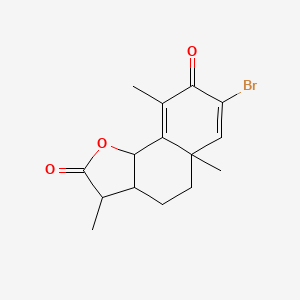
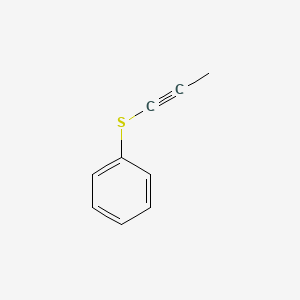
![N-{2-[({1-[(4-Bromophenyl)methyl]-1H-pyrrol-2-yl}methyl)(butyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-2,2-dimethylpropanamide](/img/structure/B14730138.png)
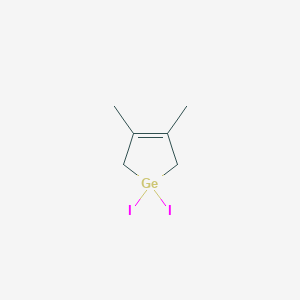
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
